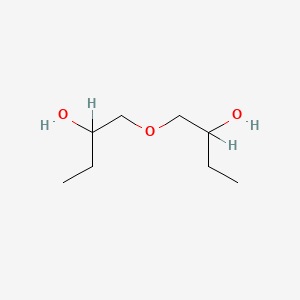

1,1'-Oxybisbutan-2-ol

Description

Contextualization of 1,1'-Oxybisbutan-2-ol within the realm of branched diols and ether compounds.

This compound, also known as 1,1'-oxybis(2-butanol), is an organic compound that is structurally classified as both a diol and an ether. evitachem.com This dual functionality arises from the presence of two hydroxyl (-OH) groups and an ether linkage (R-O-R') within its molecular structure. evitachem.com The molecule consists of two butanol units connected by an oxygen atom. evitachem.com As a diol, it belongs to the alcohol family, and as an ether, it is part of a class of compounds characterized by an oxygen atom connected to two alkyl or aryl groups. solubilityofthings.com

The presence of methyl branching in diols can influence the properties of polymers derived from them, such as increasing the glass transition temperature. acs.org Branched diols like this compound are valuable precursors for the synthesis of various materials, including polyesters. google.com

Historical evolution of synthetic paradigms for related chemical architectures.

The synthesis of ethers has a rich history, with foundational methods that continue to be relevant. The Williamson ether synthesis, first reported in 1850, is a classic and versatile method for preparing ethers. solubilityofthings.commasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. masterorganicchemistry.com It is particularly effective for primary alkyl halides, while secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com

Another traditional approach to ether synthesis is the acid-catalyzed dehydration of alcohols. solubilityofthings.com More contemporary methods have emerged, including photochemical strategies for the synthesis of α-tertiary ethers from alkenes. rsc.org The synthesis of diols has also evolved, with modern methods focusing on the efficient conversion of biomass-derived carboxylic acids into valuable diol monomers. google.com For instance, a common laboratory synthesis for this compound involves the reaction of butan-2-ol with a dehydrating agent like sulfuric acid under controlled temperature conditions. evitachem.com

Significance of this compound in contemporary organic synthesis and derived materials.

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules due to its reactive hydroxyl groups. evitachem.com These hydroxyl groups can act as nucleophiles in substitution reactions or can be protonated in acidic conditions to enhance their electrophilicity. evitachem.com The compound itself can also be a precursor for further ether synthesis when reacted with alkyl halides. evitachem.com

In the realm of material science, this compound is investigated for its potential use in polymer chemistry. evitachem.com The introduction of branched diols into polyester (B1180765) chains can significantly alter the material's properties. acs.org For example, copolyesters derived from secondary alcohol diols have shown decreased rates of biodegradation, allowing for the fine-tuning of polymer stability. acs.org The use of branched diols can also increase the hydrophobicity of the resulting polymers, making them potentially suitable for applications such as coatings. acs.org

Overview of academic research trends concerning similar complex oxygen-containing molecules.

Current research on complex oxygen-containing molecules is multifaceted. One area of focus is the development of advanced analytical techniques to study these molecules. For instance, nuclear spin-induced optical rotation (NSOR) is being investigated as a tool to distinguish between different oxygen-containing compounds and even individual atoms within a molecule. rsc.org

Another significant trend is the synthesis and application of bio-based polymers derived from oxygen-containing monomers. acs.orggoogle.com There is a considerable effort to replace petrochemical-based polymers with more sustainable alternatives derived from biomass. google.com Research in this area includes exploring the effects of monomer structure, such as methyl branching in diols, on the final properties and performance of the resulting polymers. acs.org Furthermore, the catalytic conversion of biomass, such as the use of potassium carbonate to enhance the production of bio-oil from microalgae, is an active area of investigation. researcher.life The study of oxygen-containing complexes on carbon surfaces is also relevant for applications in catalysis and materials science. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈O₃ guidechem.com |

| Molecular Weight | 162.23 g/mol evitachem.com |

| Boiling Point | ~190 °C evitachem.com |

| Melting Point | ~ -20 °C to 0 °C evitachem.com |

| Density | 0.997 g/cm³ guidechem.com |

| Refractive Index | 1.451 guidechem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74262-24-1 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2-hydroxybutoxy)butan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-3-7(9)5-11-6-8(10)4-2/h7-10H,3-6H2,1-2H3 |

InChI Key |

VKWZWOKLRQWMPC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COCC(CC)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Chemistry of 1,1 Oxybisbutan 2 Ol

Catalytic Routes for the Formation of 1,1'-Oxybisbutan-2-ol

The synthesis of this compound, a diether diol, can be achieved through various catalytic pathways. These routes are often centered around the etherification of butanediol (B1596017) isomers or the reaction of butene oxide with an alcohol. Catalysis plays a pivotal role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers distinct advantages in terms of catalyst activity and selectivity at the molecular level. wikipedia.orgrsc.org In the context of this compound synthesis, homogeneous catalysts, typically soluble metal complexes or acids, can facilitate the key bond-forming reactions. wikipedia.org

One potential homogeneous catalytic route involves the acid-catalyzed dehydration of butan-2-ol. evitachem.com While this method can produce the desired ether linkage, it often requires controlled conditions to prevent competing elimination reactions and the formation of multiple products. Another approach is the reaction of 1,2-epoxybutane (B156178) with butan-2-ol, where a homogeneous acid or base catalyst can promote the ring-opening of the epoxide and subsequent ether formation.

Research into the use of transition metal complexes as homogeneous catalysts has shown promise for various etherification reactions. For instance, gold-catalyzed addition of alcohols to alkynes is a well-established method. nih.gov While not directly applied to this compound, the principles could be adapted. Similarly, ruthenium-pincer complexes have demonstrated high efficiency in the hydrogenation of esters and amides to alcohols, showcasing their potential for activating oxygen-containing functional groups under mild conditions. mdpi.com The challenge in homogeneous catalysis often lies in the separation of the catalyst from the product, which can be a significant drawback. wikipedia.orgrsc.org

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offers significant advantages in terms of catalyst separation, reusability, and improved thermal stability. rsc.orgwikipedia.orgdrhazhan.com These characteristics make it a highly attractive option for the industrial synthesis of chemicals like this compound.

A primary method for producing 1,2-butanediol (B146104), a potential precursor, is the hydration of 1,2-epoxybutane using strongly acidic ion-exchange resins as heterogeneous catalysts. wikipedia.org This process operates at elevated temperatures and pressures. wikipedia.org The etherification of butanediols to form diether diols can also be achieved using solid acid catalysts. For instance, zeolites, such as H-Beta, have been shown to be effective in the dehydration of diols. researchgate.net The acidic sites within the zeolite pores can facilitate the intermolecular dehydration of two butanol molecules or the reaction between a butanediol and a butanol to form the ether linkage. The shape selectivity of zeolites can also influence the product distribution, potentially favoring the formation of the desired isomer.

Another approach involves the reductive alkylation of diols with ketones over a bifunctional catalyst. For example, the reaction of 2,3-butanediol (B46004) with methyl ethyl ketone (MEK) over a 2% Pd/Al-HMS(20) catalyst has been studied. mdpi.com While this specific reaction produces a different ether, the principle of using a heterogeneous catalyst to facilitate both a condensation and a hydrogenation step in one pot could be applicable to the synthesis of this compound.

The table below summarizes findings from related heterogeneous catalytic reactions that could be relevant to the synthesis of this compound.

Table 1: Heterogeneous Catalysis Data for Related Diol and Ether Syntheses

| Reactants | Catalyst | Temperature (°C) | Pressure (bar) | Key Findings | Reference |

|---|---|---|---|---|---|

| 1,2-Epoxybutane, Water | Strongly acidic ion exchange resin | < 160 | > 1 atm | Selectivity to 1,2-butanediol up to 92% | wikipedia.org |

| 2,3-Butanediol, MEK | 2%Pd/Al-HMS(20) | 120-160 | 40 | Ether yield influenced by temperature and diol:ketone ratio | mdpi.com |

| 1,2-Propanediol, 1,2-Butanediol | H-Beta 26 zeolite | 180 | - | Selective dehydration of diols to volatile compounds | researchgate.net |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has emerged as a powerful tool for achieving high stereoselectivity in asymmetric synthesis. scienceopen.comuniroma1.it This approach is particularly relevant for the synthesis of chiral molecules like this compound, which possesses stereocenters.

The core principle of organocatalysis lies in the ability of the catalyst to form a transient covalent bond (e.g., an enamine or iminium ion) or a non-covalent interaction (e.g., hydrogen bonding) with the substrate, thereby activating it and controlling the stereochemical outcome of the reaction. scienceopen.com For the synthesis of this compound, organocatalysts could be employed to control the stereochemistry of the hydroxyl groups.

For instance, chiral phosphoric acids have been used as catalysts for a variety of enantioselective reactions, including additions to C=O and C=N bonds. These catalysts could potentially be used to direct the stereoselective opening of a prochiral epoxide like 1,2-epoxybutane with butan-2-ol. Similarly, chiral amine catalysts, such as proline and its derivatives, are well-known for their ability to catalyze asymmetric aldol (B89426) and Michael reactions, which could be part of a multi-step synthesis of a stereochemically defined precursor to this compound. nih.gov

While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis offer a promising avenue for achieving high levels of stereocontrol in its preparation. The development of specific organocatalytic methods would likely involve the design of a catalyst that can effectively recognize and differentiate between the enantiotopic faces or groups of the starting materials.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. matanginicollege.ac.inresearchgate.netscispace.com These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. matanginicollege.ac.inresearchgate.net

Atom economy, a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.orgrsc.org A higher atom economy signifies a more efficient process with less waste generation. wikipedia.org

For the synthesis of this compound, different synthetic routes will have varying atom economies. For example, a condensation reaction where two molecules of butan-2-ol combine to form this compound and a molecule of water would have a high atom economy. In contrast, a synthesis that involves the use of protecting groups or stoichiometric reagents that are not incorporated into the final product would have a lower atom economy. acs.org

The ideal reaction from an atom economy perspective is an addition reaction, which has a theoretical atom economy of 100%. savemyexams.com A potential route with high atom economy for this compound could be the direct addition of butan-2-ol to 1,2-butene oxide.

The table below illustrates a hypothetical atom economy calculation for the synthesis of this compound from the condensation of butan-2-ol.

Table 2: Hypothetical Atom Economy for the Condensation of Butan-2-ol

| Reactants | Molar Mass ( g/mol ) | Products | Molar Mass ( g/mol ) |

|---|---|---|---|

| 2 x Butan-2-ol (C₄H₁₀O) | 74.12 | This compound (C₈H₁₈O₃) | 162.24 |

| Water (H₂O) | 18.02 | ||

| Total Reactant Mass | 148.24 | Desired Product Mass | 162.24 |

| Atom Economy (%) | | (162.24 / 148.24) x 100 = ~90% (Note: This is an oversimplification, actual atom economy would be (162.24 / (2*74.12)) * 100 = 90.1%) | |

Reaction efficiency is also determined by the percentage yield, which compares the actual amount of product obtained to the theoretical maximum. savemyexams.com A truly efficient process will have both high atom economy and high percentage yield.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. acs.org Ideal green solvents are non-toxic, derived from renewable resources, biodegradable, and have low volatility to minimize air pollution. researchgate.net

For the synthesis of this compound, traditional organic solvents might be replaced with greener alternatives. Water is an excellent green solvent, although the solubility of the reactants may be a limiting factor. matanginicollege.ac.in Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable feedstocks, are gaining traction as replacements for conventional petroleum-based solvents. researchgate.net

Another green chemistry approach is to conduct reactions in solvent-free conditions, where one of the reactants acts as the solvent. This significantly reduces waste and simplifies purification. The use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), as reaction media is also a promising green alternative. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature.

The development of solvent selection guides by pharmaceutical and chemical companies provides a framework for choosing solvents based on their environmental, health, and safety impacts. acs.org Applying these guides to the synthesis of this compound would favor the use of preferred solvents like water, ethanol (B145695), or isopropanol, while avoiding undesirable solvents like pentane (B18724) or dichloromethane. scispace.comacs.org

Waste reduction and byproduct valorization in synthetic processes.

The synthesis of ethers from secondary alcohols is often accompanied by the formation of byproducts, which can complicate purification and contribute to waste streams. The primary byproduct in the synthesis of this compound from butan-2-ol is butene, resulting from an elimination reaction that competes with the desired etherification. Additionally, isomeric ethers may form.

Waste Reduction Strategies:

Catalyst Selection: A key strategy for waste reduction is the use of heterogeneous catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst models) and zeolites, are advantageous over traditional homogeneous acid catalysts like sulfuric acid. aimspress.commdpi.comresearchgate.net Heterogeneous catalysts are easily separated from the reaction mixture, minimizing the need for neutralization steps that generate salt waste. thieme-connect.de For instance, in related etherification processes, the use of solid acids has been shown to be a more sustainable approach. mdpi.com

Reaction Condition Optimization: Careful control of reaction temperature can significantly influence the selectivity of the reaction. Lower temperatures generally favor the exothermic ether formation over the endothermic elimination reaction that produces alkenes. researchgate.net For example, in the dehydration of ethanol, temperatures are carefully controlled to maximize diethyl ether yield and minimize ethylene (B1197577) formation. masterorganicchemistry.com

Alternative Synthetic Routes: Emerging synthetic methods offer greener alternatives. Electrochemical synthesis, such as the Hofer-Moest reaction, can generate ethers from carboxylic acids and alcohols under non-acidic conditions, potentially reducing waste. acs.orgnih.gov Another approach is the reductive etherification of ketones with alcohols, which can be mediated by a heterogeneous platinum catalyst at ambient hydrogen pressure, with water as the only byproduct. thieme-connect.deresearchgate.net

Byproduct Valorization:

The primary byproduct, butene, is a valuable chemical feedstock in its own right. In an industrial setting, the butene stream generated could be captured and utilized in other processes, such as the production of polymers or other commodity chemicals. For example, in the production of sec-butyl alcohol, unreacted butenes are recycled back into the process. google.com This approach transforms a waste product into a valuable resource, aligning with the principles of a circular economy.

Process optimization and scale-up considerations for this compound production.

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of reactor design, reaction kinetics, and purification strategies to ensure efficiency, safety, and economic viability.

For large-scale production, continuous processing is generally favored over batch production due to better consistency, safety, and throughput.

Continuous Stirred-Tank Reactors (CSTRs): A CSTR can be employed, particularly when using a solid catalyst. The design allows for continuous feeding of reactants and removal of products. In a study on alcohol dehydration, a CSTR was used with a carrier gas to facilitate the removal of volatile products. rsc.org

Fixed-Bed Reactors: These are commonly used for heterogeneously catalyzed gas-phase or liquid-phase reactions. google.com In the context of alcohol dehydration, a fixed-bed reactor would be packed with a solid acid catalyst. The design can be a single vessel or a multi-stage system where each stage can have different dimensions to optimize the reaction as the composition of the stream changes. google.comgoogle.com

Continuous Flow Synthesis: The use of micro- and mesoreactors in continuous flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, especially for exothermic reactions. researchgate.netacs.org This technology has been successfully applied to the synthesis of various ethers and other fine chemicals. researchgate.netresearchgate.net For the synthesis of this compound, a continuous flow setup would allow for rapid optimization of reaction conditions and could be readily scaled by numbering-up (running multiple reactors in parallel).

Table 1: Comparison of Reactor Types for this compound Synthesis

| Reactor Type | Advantages | Disadvantages | Suitability for this compound Synthesis |

|---|---|---|---|

| Batch Reactor | Versatile, suitable for small-scale production and process development. | Poor heat transfer at large scale, potential for runaway reactions, lower throughput. | Good for initial studies and small quantities. |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, can handle solid catalysts. | Lower conversion per unit volume compared to plug flow reactors. | Suitable for use with heterogeneous catalysts. |

| Fixed-Bed Reactor | High conversion, suitable for continuous operation with solid catalysts. | Potential for hot spots and catalyst deactivation. | Well-suited for large-scale, continuous production. |

| Reactive Distillation | Increased conversion by overcoming equilibrium limitations, process intensification. | Complex design and operation. | Highly promising for optimizing yield and reducing downstream processing. |

| Continuous Flow (Micro/Meso) Reactor | Excellent heat and mass transfer, enhanced safety, easy scale-up by numbering-up. researchgate.netacs.org | Potential for clogging with solid byproducts if not designed properly. | Ideal for process optimization and safe, scalable production. |

The rate of ether formation from a secondary alcohol like butan-2-ol can be complex, potentially involving both S(_N)1 and S(_N)2 type mechanisms. masterorganicchemistry.com A simplified pseudo-homogeneous rate expression might describe the forward reaction as first-order in the alcohol and the reverse reaction as dependent on the ether and water concentrations. In the synthesis of sec-butanol, the reverse reaction was found to be first-order in the alcohol. researchgate.net

Yield Optimization Protocols:

Control of Temperature: As previously mentioned, lower temperatures favor ether formation over alkene elimination. researchgate.netmasterorganicchemistry.com The optimal temperature must be determined experimentally to maximize the reaction rate while minimizing byproduct formation.

Water Removal: The dehydration reaction produces water, which can inhibit the catalyst and shift the equilibrium back towards the reactants. doi.org Continuous removal of water, for example by using a Dean-Stark trap in a batch setup or through pervaporation or reactive distillation in a continuous process, can significantly increase the yield of the ether.

Reactant Ratio: The initial ratio of reactants can be optimized. However, in a self-condensation like the synthesis of this compound from butan-2-ol, this is not a variable. In cross-etherifications, using one alcohol in excess can drive the reaction.

Catalyst Loading and Type: The concentration of the acid catalyst will affect the reaction rate. For heterogeneous catalysts, the loading and activity of the catalyst are key parameters. Catalysts with higher acid capacity generally show higher activity. tdx.cat The choice between a Brønsted acid and a Lewis acid catalyst can also influence selectivity. rsc.org

Table 2: Key Parameters for Yield Optimization

| Parameter | Effect on Yield | Optimization Strategy |

|---|---|---|

| Temperature | Higher temperatures can increase reaction rate but may favor elimination byproducts. researchgate.netmasterorganicchemistry.com | Identify the optimal temperature range that balances reaction rate and selectivity. |

| Catalyst | Type and concentration affect rate and selectivity. rsc.orgtdx.cat | Screen various solid acid catalysts for activity and selectivity. Optimize catalyst loading. |

| Water Concentration | Water is a product and can inhibit the reaction. doi.org | Continuously remove water from the reaction mixture. |

| Pressure | Can influence the phase of reactants and products, affecting reaction rates. | Operate at a pressure that maintains the desired liquid phase and facilitates product separation. |

Following the synthesis, the crude product mixture will contain unreacted butan-2-ol, the desired this compound, water, the acid catalyst (if homogeneous), and byproducts like butene. For bulk synthesis, an efficient and scalable purification strategy is crucial.

Catalyst Removal: If a homogeneous acid catalyst like sulfuric acid is used, it must be neutralized with a base, such as a sodium bicarbonate or sodium carbonate solution, followed by washing with water. orgsyn.orggoogle.com The resulting aqueous layer is then separated. The use of a heterogeneous catalyst simplifies this step to a simple filtration or separation of the catalyst bed.

Washing: The organic phase is typically washed with water to remove any remaining water-soluble impurities and salts from the neutralization step. A wash with a saturated sodium bicarbonate solution can ensure complete removal of any residual acid. orgsyn.org

Drying: The washed organic layer is dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate to remove dissolved water. alfa-chemistry.com

Distillation: The final and most critical step for purification is distillation. Due to the different boiling points of the components, fractional distillation under reduced pressure is the most effective method for separating this compound from unreacted butan-2-ol and any other less volatile byproducts. Vacuum distillation is employed to lower the boiling point and prevent thermal decomposition of the product. google.com.pg In a continuous process, a series of distillation columns would be used to separate the different components, with unreacted starting material being recycled back to the reactor.

Stereochemical Investigations and Enantioselective Syntheses of 1,1 Oxybisbutan 2 Ol

Chirality and stereoisomerism inherent in the structure of 1,1'-Oxybisbutan-2-ol.

The structural backbone of this compound, which consists of two butanol units linked by an ether oxygen at their respective C1 and C1' positions, gives rise to its potential for stereoisomerism. The key to understanding its three-dimensional variations lies in the identification of its chiral centers.

Identification of chiral centers and potential stereoisomers.

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, the carbon atoms at the 2 and 2' positions (C2 and C2') are the chiral centers. Each of these carbons is bonded to a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and a -CH2-O-CH2-CH(OH)-CH3 group. The presence of two chiral centers means that the molecule can exist in a maximum of 2^n stereoisomers, where n is the number of chiral centers. For this compound, this results in 2^2 = 4 possible stereoisomers.

These stereoisomers are:

(2R, 2'R)-1,1'-Oxybisbutan-2-ol

(2S, 2'S)-1,1'-Oxybisbutan-2-ol

(2R, 2'S)-1,1'-Oxybisbutan-2-ol

(2S, 2'R)-1,1'-Oxybisbutan-2-ol

The (2R, 2'R) and (2S, 2'S) isomers are a pair of enantiomers, meaning they are non-superimposable mirror images of each other. Similarly, the (2R, 2'S) and (2S, 2'R) forms are also a pair of enantiomers. However, it is important to note that the (2R, 2'S) and (2S, 2'R) isomers are identical due to a plane of symmetry, constituting a meso compound. Therefore, there are a total of three distinct stereoisomers for this compound: the (R,R) enantiomer, the (S,S) enantiomer, and the meso diastereomer.

Diastereomeric relationships and their structural implications.

Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, the relationship between the (R,R) isomer and the meso isomer is diastereomeric. Likewise, the (S,S) isomer and the meso isomer are also diastereomers.

The structural implications of these relationships are significant. Enantiomers, such as the (R,R) and (S,S) pair, have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment, differing only in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. Diastereomers, on the other hand, have different physical and chemical properties. This means that the meso form of this compound will have a different melting point, boiling point, and solubility compared to the enantiomeric pair. These differences in physical properties are crucial for the separation and purification of the individual stereoisomers.

Enantioselective synthesis of specific stereoisomers of this compound.

The synthesis of a single, desired stereoisomer of this compound requires enantioselective methods that can control the stereochemical outcome of the reaction. Several strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic approaches.

Asymmetric catalysis for controlled stereochemistry.

Asymmetric catalysis involves the use of a chiral catalyst to influence the formation of one enantiomer over another. For the synthesis of this compound, a potential route could involve the asymmetric opening of a prochiral epoxide, such as propylene (B89431) oxide, with a butanol derivative, catalyzed by a chiral Lewis acid or a chiral organocatalyst. The chiral catalyst would create a chiral environment around the reactants, favoring the formation of a specific stereoisomer of the resulting ether alcohol. The choice of catalyst and reaction conditions is critical in achieving high enantioselectivity.

Chiral auxiliary approaches in asymmetric synthesis.

A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. In the synthesis of this compound, a chiral auxiliary could be attached to a butanol derivative. This chiral substrate would then react with a suitable electrophile to form the ether linkage. The steric and electronic properties of the chiral auxiliary would guide the approach of the electrophile, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Biocatalytic methods for enantiopure this compound.

Biocatalysis utilizes enzymes as catalysts for chemical transformations. Enzymes are inherently chiral and can exhibit high levels of enantio- and regioselectivity. For the synthesis of enantiopure this compound, several biocatalytic strategies could be employed. One approach is the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, such as a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Another biocatalytic method could involve the asymmetric synthesis from prochiral starting materials. For instance, a hydrolase or an etherase could catalyze the enantioselective addition of a butanol derivative to a suitable precursor, directly yielding an enantiomerically enriched product. The mild reaction conditions and high selectivity of biocatalysis make it an attractive and environmentally friendly approach for the synthesis of chiral compounds.

Diastereoselective synthesis strategies for this compound.

The diastereoselectivity in the synthesis of this compound is primarily governed by the stereochemistry of the starting materials, demonstrating a substrate-controlled process. By selecting the appropriate enantiomer of methyl 3-hydroxybutanoate, the desired stereoisomer of the final product can be obtained.

The synthesis of the (R,R) and (S,S) enantiomers, as well as the (R,S) meso-diastereomer, has been reported. jlu.edu.cn This control is achieved by carefully choosing the stereochemistry of the reacting partners in the Williamson ether synthesis. For instance, the reaction of an (R)-configured alcohol with an (R)-configured electrophile will lead to the (R,R) product. This substrate-driven approach allows for the predictable and selective formation of the desired diastereomer.

While the primary synthetic route reported for this compound relies on substrate control, reagent-controlled diastereoselectivity offers an alternative strategy in stereoselective synthesis. In a reagent-controlled approach, a chiral reagent or catalyst directs the stereochemical outcome of the reaction, regardless of the stereochemistry of the substrate. Although specific examples of reagent-controlled synthesis for this compound are not prominently documented in the reviewed literature, this remains a viable and powerful strategy for accessing specific stereoisomers. Such an approach would typically involve the use of a chiral catalyst to facilitate the etherification step, thereby inducing a preference for the formation of one diastereomer over the other.

Racemization studies and stereochemical stability of this compound.

Detailed racemization studies and a thorough evaluation of the stereochemical stability of this compound are not extensively reported in the available scientific literature. However, the general stability of ether and alcohol functionalities suggests that the stereocenters in this compound are stable under normal conditions. Racemization would likely require harsh conditions, such as strong acid or base and high temperatures, which could facilitate cleavage and re-formation of the ether linkage or oxidation-reduction at the alcohol centers. The absence of such studies in the context of its synthesis and purification implies that the stereoisomers are sufficiently stable for isolation and characterization.

Techniques for stereoisomer separation and chiral resolution of this compound.

The separation of the different stereoisomers of this compound is a crucial step in obtaining stereochemically pure compounds. Various chromatographic and crystallization techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the analytical and preparative separation of stereoisomers. Chiral stationary phases (CSPs) within the chromatography columns interact differently with each enantiomer and diastereomer, leading to different retention times and, thus, separation.

For the analysis and purification of diol stereoisomers, various chiral columns are commercially available and have been successfully used for similar compounds. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving optimal separation.

Table 1: Common Chiral Stationary Phases for Separation of Alcohols

| Chiral Stationary Phase Type | Common Trade Names | Principle of Separation |

|---|---|---|

| Polysaccharide-based | Chiralcel®, Chiralpak® | Hydrogen bonding, dipole-dipole interactions, and inclusion complexation with the helical structure of the polysaccharide derivatives. |

| Cyclodextrin-based | Cyclobond®, Astec CHIROBIOTIC® | Inclusion of the analyte into the chiral cavity of the cyclodextrin. |

While specific application of these columns for this compound is not detailed in the reviewed literature, the successful separation of other chiral diols suggests that these methods would be highly effective.

Crystallization-based resolution is a classical and often scalable method for separating stereoisomers. This can be achieved through several approaches:

Preferential Crystallization: If the racemate crystallizes as a conglomerate (a mechanical mixture of enantiomeric crystals), it is possible to induce the crystallization of one enantiomer by seeding a supersaturated solution with a crystal of that pure enantiomer.

Diastereomeric Crystallization: This involves reacting the mixture of stereoisomers with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

For this compound, the formation of diastereomeric derivatives, such as esters or urethanes, with a chiral resolving agent could facilitate separation by crystallization.

Table 2: Common Chiral Resolving Agents for Alcohols

| Resolving Agent | Class | Reactive Functional Group |

|---|---|---|

| (-)-Mandelic Acid | Chiral Carboxylic Acid | Carboxyl |

| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid | Sulfonyl |

| (-)-Brucine | Chiral Amine | Amine (for derivatization) |

The successful synthesis of the individual stereoisomers of this compound implies that effective purification and separation techniques, likely including column chromatography, were employed, although specific details of chiral resolution methods like preferential or diastereomeric crystallization are not explicitly provided in the primary synthetic literature. jlu.edu.cn

Derivatization for Stereoisomer Differentiation in the Stereochemical Investigation of this compound

The differentiation and characterization of the stereoisomers of this compound, which possesses two stereogenic centers, necessitates the use of techniques that can distinguish between enantiomeric and diastereomeric pairs. A powerful and widely employed strategy in this regard is chemical derivatization, which converts the stereoisomers into new compounds with distinct physicochemical properties, particularly their nuclear magnetic resonance (NMR) spectra. This approach relies on the use of a chiral derivatizing agent (CDA) to convert the enantiomers of this compound into a mixture of diastereomers. wikipedia.org

The fundamental principle behind this method is that while enantiomers are indistinguishable in an achiral environment, such as a standard NMR solvent, diastereomers possess different physical and spectral properties. wikipedia.org By reacting the racemic or enantiomerically enriched this compound with an enantiomerically pure CDA, diastereomeric products are formed that will exhibit separate signals in their NMR spectra. This allows for the quantification of the enantiomeric excess (ee) and can also be used to determine the absolute configuration of the stereocenters.

A commonly utilized class of CDAs for chiral alcohols and diols are chiral carboxylic acids and their derivatives, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. springernature.com The reaction of this compound with both enantiomers of Mosher's acid chloride, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, would yield the corresponding bis-MTPA esters.

The resulting diastereomeric esters will exhibit different chemical shifts for the protons and carbons near the stereogenic centers. The analysis of the chemical shift differences (Δδ) between the (S)- and (R)-MTPA esters (Δδ = δS - δR) provides valuable information for the assignment of the absolute configuration of the diol. mdpi.com

For a secondary alcohol, the protons on one side of the newly formed ester plane will be shielded by the phenyl group of the MTPA moiety, while those on the other side will be deshielded. The magnitude and sign of the Δδ values for the protons adjacent to the stereocenters can be correlated to the absolute configuration.

While specific research detailing the derivatization of this compound is not extensively published, the principles can be illustrated with data from structurally similar diols, such as butane-1,2-diol and butane-2,3-diol. The expected outcome for this compound would follow a similar pattern.

The derivatization reaction would proceed as follows:

(2R,2'R)-1,1'-Oxybisbutan-2-ol + 2 (R)-MTPA-Cl → bis-(R)-MTPA ester of (2R,2'R)-diol (2S,2'S)-1,1'-Oxybisbutan-2-ol + 2 (R)-MTPA-Cl → bis-(R)-MTPA ester of (2S,2'S)-diol

These two products are diastereomers and will have distinct ¹H and ¹⁹F NMR spectra. Similarly, reacting the racemic diol with a single enantiomer of the CDA will produce a mixture of diastereomers that can be distinguished by NMR, allowing for the determination of the enantiomeric composition.

The table below illustrates hypothetical ¹H NMR chemical shift differences (ΔδS-R) for the protons adjacent to the stereogenic centers in the bis-MTPA esters of a generic 1,2-diol, which can be considered analogous to one of the butan-2-ol units in this compound.

| Proton | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ(S-R) (ppm) |

|---|---|---|---|

| H-1a | 1.30 | 1.25 | +0.05 |

| H-1b | 1.45 | 1.42 | +0.03 |

| H-2 | 5.20 | 5.28 | -0.08 |

| H-3a | 3.60 | 3.65 | -0.05 |

| H-3b | 3.75 | 3.82 | -0.07 |

This table presents hypothetical data for illustrative purposes, based on typical values observed for Mosher's esters of secondary alcohols.

In addition to Mosher's acid, other chiral derivatizing agents can be employed for the stereoisomer differentiation of diols. Chiral boric acids, for instance, react with diols to form stable cyclic boronate esters. nih.gov The resulting diastereomeric esters can also be analyzed by NMR spectroscopy, often providing significant chemical shift differences that facilitate the determination of enantiomeric purity.

The choice of the chiral derivatizing agent can be crucial and may depend on the specific structure of the analyte and the desired analytical outcome. Factors such as the completeness of the derivatization reaction, the magnitude of the induced chemical shift differences, and the absence of kinetic resolution are important considerations for achieving accurate stereochemical analysis.

Reactivity Profiles and Transformational Chemistry of 1,1 Oxybisbutan 2 Ol

Derivatization Reactions of 1,1'-Oxybisbutan-2-ol

The hydroxyl groups of this compound are the primary sites for derivatization, enabling the formation of esters, ethers, acetals, and ketals. The ether linkage, while generally more stable, can also be functionalized under specific conditions.

Esterification and Etherification at Hydroxyl Functionalities

The two secondary hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction, typically catalyzed by a strong acid like sulfuric acid, results in the formation of the corresponding mono- or di-esters. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of the carboxylic acid or to remove the water formed during the reaction.

Similarly, etherification of the hydroxyl groups can be achieved. A common method is the Williamson ether synthesis, where the alcohol is first treated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with an alkyl halide to form an ether. Given that this compound has two hydroxyl groups, this reaction can be used to synthesize mono- or di-ethers, depending on the stoichiometry of the reagents.

| Reaction Type | Reagents | Product Type | Key Conditions |

| Esterification | Carboxylic Acid | Ester | Acid catalyst, Heat |

| Etherification | Alkyl Halide, Strong Base | Ether | Anhydrous conditions |

Formation of Acetals and Ketals

The diol structure of this compound makes it a suitable reactant for the formation of cyclic acetals and ketals when reacted with aldehydes and ketones, respectively. This reaction is also acid-catalyzed and involves the nucleophilic attack of the hydroxyl groups on the carbonyl carbon. The formation of a five or six-membered ring is thermodynamically favored. The reaction with an aldehyde yields a cyclic acetal, while reaction with a ketone produces a cyclic ketal. This reaction is reversible and can be used to protect the hydroxyl groups during other chemical transformations.

| Carbonyl Compound | Product | Ring Structure |

| Aldehyde | Cyclic Acetal | Dioxolane or Dioxane derivative |

| Ketone | Cyclic Ketal | Dioxolane or Dioxane derivative |

Functionalization at the Ether Linkage

The ether linkage in this compound is generally unreactive under many conditions. However, it can be cleaved under harsh conditions using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). This cleavage reaction breaks the carbon-oxygen bond of the ether, leading to the formation of alkyl halides and alcohols. In the case of this compound, cleavage of the ether linkage would result in the formation of halogenated butanols. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

Participation of this compound in Polymerization Reactions

The presence of two hydroxyl groups allows this compound to act as a monomer in condensation polymerization reactions, leading to the formation of polyesters and polyethers.

Role as a Monomer in Condensation Polymerization

In condensation polymerization, monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. This compound, being a diol, can react with dicarboxylic acids or their derivatives to form polyesters. The ester linkages are formed between the hydroxyl groups of the diol and the carboxyl groups of the dicarboxylic acid. The properties of the resulting polyester (B1180765), such as its molecular weight, melting point, and flexibility, can be controlled by the choice of the dicarboxylic acid and the polymerization conditions.

Similarly, this compound can in principle be used to synthesize polyethers through a self-condensation reaction under acidic conditions, where the hydroxyl group of one molecule reacts with the hydroxyl group of another to form an ether linkage with the elimination of water.

Incorporation into Linear and Branched Polymer Architectures

When this compound is reacted with a linear dicarboxylic acid, a linear polyester is typically formed. The repeating unit of the polymer will consist of alternating diol and dicarboxylic acid residues.

The structure of this compound also offers the potential for creating branched polymer architectures. If a tri- or multifunctional carboxylic acid is used as a co-monomer in the polymerization, the resulting polyester will have a branched or cross-linked structure. The ether linkage within the this compound backbone can also influence the flexibility and other properties of the final polymer.

| Polymer Type | Co-monomer | Resulting Architecture |

| Polyester | Dicarboxylic Acid | Linear |

| Branched Polyester | Tri/Multifunctional Carboxylic Acid | Branched/Cross-linked |

| Polyether | Self-condensation | Linear or Branched |

Oxidation reactions involving this compound.

A thorough review of scientific literature did not yield any studies focused on the selective oxidation of the secondary hydroxyl groups of this compound. Consequently, there are no published research findings, experimental details, or data tables available for this specific transformation.

There are no documented studies on the oxidative cleavage of this compound. Research literature lacks any data concerning the conditions, reagents, or products of such reactions for this particular molecule.

Reduction pathways of this compound derivatives.

No research has been published detailing the synthesis of derivatives of this compound, nor their subsequent reduction. As a result, there are no established reduction pathways or specific research findings to report.

Coordination chemistry studies with this compound as a ligand.

There is no available research on the use of this compound as a ligand in coordination chemistry. Studies detailing its chelation properties or the formation and characterization of any metal-ligand complexes involving this compound have not been found in the surveyed literature.

Compound Names

As no reactions involving this compound with other named chemical compounds were found in the literature, a table of compound names is not applicable.

Stereochemical implications in coordination.

The presence of two chiral centers in this compound has significant stereochemical implications when it acts as a ligand in coordination complexes. The molecule can exist as three stereoisomers: (R,R), (S,S), and the meso compound (R,S). The coordination of these stereoisomers to a metal center can lead to the formation of diastereomeric complexes with distinct properties.

The coordination number and the preferred geometry of the metal ion also play a crucial role. In an octahedral complex, for example, a tridentate coordinating this compound ligand (coordinating through the ether oxygen and both hydroxyl groups) would create a specific facial or meridional arrangement, with the stereochemistry of the ligand influencing the disposition of other ligands.

Table 1: Potential Stereochemical Outcomes in the Coordination of this compound Isomers

| Ligand Stereoisomer | Metal Center (Example) | Potential Complex Geometry | Stereochemical Feature |

|---|---|---|---|

| (R,R)-1,1'-Oxybisbutan-2-ol | M(II) | Octahedral | Chiral complex |

| (S,S)-1,1'-Oxybisbutan-2-ol | M(II) | Octahedral | Enantiomeric chiral complex |

Mechanistic elucidation of key reactions involving this compound.

The mechanistic pathways of reactions involving this compound, such as its synthesis or its participation in further chemical transformations, can be understood through the analysis of transition states and the identification of reaction intermediates.

The concept of a transition state is central to understanding the kinetics of a chemical reaction. A transition state represents a high-energy, transient molecular configuration along the reaction coordinate. youtube.com For reactions involving this compound, computational chemistry can be employed to model the geometry and energy of these transition states.

For example, in the Williamson ether synthesis to form the ether linkage of this compound, the transition state would involve the partial formation of the new carbon-oxygen bond and the partial breaking of the bond between the carbon and the leaving group. The stereochemistry at the reacting carbon center would influence the energy of this transition state.

Table 2: Hypothetical Transition State Analysis for a Reaction Step

| Reaction Step | Reactants | Transition State Features | Product |

|---|---|---|---|

| Etherification | Alkoxide + Alkyl halide | Elongated C-leaving group bond, forming C-O bond | Ether |

Reaction intermediates are transient species formed during a multi-step reaction that have a finite, albeit short, lifetime. lumenlearning.comwikipedia.org In reactions involving this compound, various intermediates could be postulated depending on the reaction conditions.

For instance, in an acid-catalyzed dehydration of this compound, a carbocation intermediate could be formed at one of the secondary carbon atoms following the protonation of a hydroxyl group and subsequent loss of water. libretexts.orglibretexts.org The stability of this carbocation would be influenced by the electronic effects of the ether oxygen and the alkyl chain. The formation of such an intermediate would have significant stereochemical consequences, potentially leading to a racemic mixture of products if the carbocation is planar. libretexts.orglibretexts.org

Spectroscopic techniques, such as NMR and mass spectrometry, are often used to detect and characterize reaction intermediates, providing crucial evidence for a proposed reaction mechanism. lumenlearning.com

Table 3: Potential Reaction Intermediates in Transformations of this compound

| Reaction Type | Postulated Intermediate | Key Characteristics | Potential Subsequent Steps |

|---|---|---|---|

| Acid-catalyzed dehydration | Secondary carbocation | Planar geometry at the cationic center | Elimination to form an alkene, rearrangement |

| Base-mediated deprotonation | Alkoxide | Negatively charged oxygen | Nucleophilic attack |

Advanced Spectroscopic and Chromatographic Elucidation Techniques for 1,1 Oxybisbutan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 1,1'-Oxybisbutan-2-ol, a comprehensive suite of NMR experiments would be utilized to establish its precise structure.

¹H NMR and ¹³C NMR Investigations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit a set of signals corresponding to the chemically non-equivalent protons in the molecule. Due to the ether linkage connecting two butan-2-ol units, a degree of symmetry is present. However, the presence of two chiral centers at the C2 and C2' positions can lead to diastereomers, which would result in more complex spectra. For a simplified analysis, assuming a racemic mixture of a single diastereomer, we can predict the chemical shifts. The protons on carbons adjacent to the oxygen atoms (C1, C1', C2, and C2') are expected to be deshielded and thus appear at a lower field (higher ppm values). The terminal methyl protons (C4 and C4') would be found at the highest field (lowest ppm). The hydroxyl protons would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. docbrown.infohmdb.ca

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of distinct carbon environments. For this compound, four unique carbon signals would be expected in a proton-decoupled spectrum, reflecting the symmetry of the molecule. The carbons bonded to the ether and hydroxyl oxygens (C1, C1', C2, and C2') would resonate at the lowest fields due to the electronegativity of the oxygen atoms. docbrown.infochemicalbook.com

| Predicted ¹H and ¹³C NMR Data for this compound | ||

|---|---|---|

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1/C1' | ~3.4 - 3.6 | ~78 - 82 |

| C2/C2' | ~3.7 - 3.9 | ~70 - 74 |

| C3/C3' | ~1.4 - 1.6 | ~30 - 34 |

| C4/C4' | ~0.9 - 1.0 | ~9 - 12 |

| OH | Variable (broad s) | - |

Two-dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

To unambiguously assign the predicted ¹H and ¹³C signals and to determine the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the butan-2-ol spin systems on either side of the ether linkage.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal around 3.7-3.9 ppm would show a correlation to the carbon signal around 70-74 ppm, confirming the C2/C2' position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. In the case of this compound, HMBC would show correlations from the C1 protons to the C2 carbon, and from the C2 protons to the C1 and C3 carbons, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be instrumental in determining the relative stereochemistry of the two chiral centers (C2 and C2'). Correlations between protons on the two separate butanol moieties would indicate that they are close in space, which can help in assigning the diastereomeric form.

Mass Spectrometry (MS) Fragmentation Studies for Molecular Architecture Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) Techniques

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. For this compound, the molecular ion peak ([M]⁺) at m/z 162 would likely be of low abundance or absent due to the instability of the ether and alcohol functional groups under these conditions. The fragmentation pattern would be dominated by α-cleavage adjacent to the ether oxygen and the hydroxyl groups. Common fragmentation pathways for ethers include the cleavage of the C-O bond and the C-C bond alpha to the oxygen. whitman.edumiamioh.edu For alcohols, a characteristic loss of a water molecule (M-18) is often observed. docbrown.infolibretexts.org

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is less likely to cause fragmentation. It would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 163 or a sodiated adduct [M+Na]⁺ at m/z 185. This technique is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry can measure the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion and its fragments. For this compound, with a molecular formula of C₈H₁₈O₃, the exact mass of the protonated molecule [C₈H₁₉O₃]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+H]⁺ ion from ESI-MS) which is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique provides detailed structural information. For the [M+H]⁺ ion of this compound, fragmentation would likely involve the loss of a butan-2-ol molecule (74 Da) or a butoxy radical. The fragmentation of the ether linkage would also be a prominent pathway.

| Predicted Key Mass Spectrometry Fragments for this compound | |

|---|---|

| m/z | Predicted Fragment Identity |

| 163 | [M+H]⁺ (protonated molecule) |

| 145 | [M+H - H₂O]⁺ (loss of water) |

| 117 | [M+H - C₂H₅OH]⁺ (cleavage and rearrangement) |

| 89 | [C₄H₉O₂]⁺ (cleavage of the ether bond) |

| 73 | [C₄H₉O]⁺ (protonated butoxy fragment) |

| 57 | [C₄H₉]⁺ (butyl cation) |

Infrared (IR) and Raman spectroscopic investigations of functional group presence and vibrational modes.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups and probe the molecular vibrations of a compound. For this compound, these methods provide definitive evidence for its core structural features: hydroxyl groups and an ether linkage.

In IR spectroscopy, a molecule absorbs infrared radiation at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. The covalent bonds within this compound can be visualized as springs that stretch and bend at specific, characteristic frequencies. msu.edu The IR spectrum of this compound is dominated by features arising from its alcohol and ether groups. A very prominent and broad absorption band is expected in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. pressbooks.pub The breadth of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. pressbooks.pub Another key feature is the C-O stretching vibration of the secondary alcohol, which typically appears as a strong band in the 1260-1050 cm⁻¹ range. pressbooks.pub The ether linkage (C-O-C) also gives rise to a strong C-O stretching absorption, usually found around 1150-1085 cm⁻¹, which may overlap with the alcohol C-O stretch. mdpi.com The aliphatic C-H stretching vibrations from the butane (B89635) chains are expected just below 3000 cm⁻¹. masterorganicchemistry.com

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique. libretexts.org A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. While O-H stretching vibrations are typically weak in Raman spectra, the C-C backbone, C-H, and the symmetric C-O-C ether stretching vibrations are expected to produce distinct and measurable signals. The low-frequency Raman region (below 200 cm⁻¹) can provide information about the collective vibrational modes of the molecular structure, which can be useful for studying different physical forms or polymorphic structures. oxinst.comnih.gov

Table 1: Characteristic IR Absorptions and Raman Shifts for this compound

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |

| Alcohol (O-H) | O-H Stretch (H-bonded) | 3500 - 3200 (Broad, Strong) | Weak | The broadness in IR is due to hydrogen bonding. pressbooks.pubmasterorganicchemistry.com |

| Alkane (C-H) | C-H Stretch | 2960 - 2850 (Strong) | Strong | Characteristic of the sp³ hybridized carbons in the butyl chains. youtube.com |

| Ether (C-O-C) | C-O-C Asymmetric Stretch | 1150 - 1085 (Strong) | Weak-Medium | A key indicator of the ether linkage. rsc.org |

| Alcohol (C-O) | C-O Stretch | 1260 - 1050 (Strong) | Medium | Relates to the secondary alcohol functional groups. pressbooks.pub |

| Alkane (CH₂) | CH₂ Bend (Scissoring) | ~1465 | Medium | Bending vibration of the methylene (B1212753) groups. |

Advanced chromatographic methodologies for purity assessment and isomer separation.

Chromatography is indispensable for assessing the purity of this compound and for separating its various stereoisomers. Given the compound's polarity, chirality, and moderate volatility, a range of advanced chromatographic techniques are applicable.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. Due to the polar hydroxyl groups which can cause peak tailing and reduce volatility, direct analysis of this compound can be challenging. Therefore, derivatization is often employed. The hydroxyl groups can be converted to less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers, through a reaction with a silylating agent.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a nonpolar polysiloxane-based stationary phase like DB-5ms). The separated components then enter the mass spectrometer, which serves as a detector. Mass spectrometry provides both qualitative (structural information from fragmentation patterns) and quantitative data. publications.gc.ca Electron ionization (EI) would likely lead to characteristic fragmentation of the derivatized molecule, including alpha-cleavage adjacent to the ether oxygen and the silylated hydroxyl groups, providing data for unambiguous structure confirmation. foodb.ca The high sensitivity of GC-MS also allows for the detection of trace impurities. who.int

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not require the analyte to be vaporized. bu.edu However, the analysis of diols by LC-MS can present challenges, such as poor ionization efficiency in common sources like electrospray ionization (ESI). sci-hub.se

To overcome this, derivatization strategies can be employed to enhance sensitivity. For instance, reacting the vicinal diol moieties with specific boronic acids can form cyclic boronates that ionize much more efficiently. sci-hub.senih.gov Alternatively, method optimization, including the choice of mobile phase additives and ionization source parameters, can improve analyte response. Atmospheric pressure chemical ionization (APCI) may also be a viable alternative to ESI for this type of molecule. bu.edu

LC is also a primary tool for isomer separation. nih.gov

Reversed-Phase LC (RP-LC): Using a nonpolar stationary phase (like C18) with a polar mobile phase (like water/acetonitrile (B52724) or water/methanol), RP-LC can separate compounds based on hydrophobicity. While it may not resolve all stereoisomers, it is effective for general purity assessment.

Normal-Phase LC (NP-LC): Using a polar stationary phase (like silica) with a nonpolar mobile phase, NP-LC separates based on polarity and can be effective for isomer separation.

Chiral LC: To separate the enantiomers ((2R,2'R) and (2S,2'S)) and the meso form ((2R,2'S)) of this compound, chiral stationary phases (CSPs) are required. These phases contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

The coupling of these LC methods with tandem mass spectrometry (MS/MS) provides extremely high selectivity and specificity, allowing for the quantification of isomers even in complex matrices. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main mobile phase. teledynelabs.com SFC offers several advantages for the analysis of this compound, particularly for chiral separations. researchgate.net

The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to LC. nih.gov To analyze polar compounds, a polar organic solvent (a modifier), such as methanol, is added to the CO₂ mobile phase. chromatographyonline.com The separation of the stereoisomers of this compound is an ideal application for SFC. By using a column packed with a chiral stationary phase, the different stereoisomers can be resolved with high efficiency and speed. shimadzu.com Polar stationary phases, such as those with diol or amino functional groups, have proven effective for many SFC-based separations. chromatographytoday.comchromatographyonline.com The "green" nature of SFC, which significantly reduces the consumption of organic solvents compared to normal-phase LC, is another significant advantage. nih.gov

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound | Considerations |

| GC-MS | Separation of volatile compounds in the gas phase. | High resolution, sensitive detection, structural info from MS. | Requires derivatization to increase volatility and prevent peak tailing. |

| LC-MS | Separation of soluble compounds in the liquid phase. | Direct analysis of the polar molecule, versatile for isomer separation (especially with chiral columns). nih.gov | Can suffer from poor ionization efficiency; may require derivatization for sensitivity enhancement. sci-hub.se |

| SFC | Separation using a supercritical fluid mobile phase. | Fast, efficient separation of stereoisomers, reduced organic solvent use ("green" chemistry). researchgate.netnih.gov | Requires specialized instrumentation; optimization of modifiers and backpressure is crucial. |

X-ray Crystallographic studies for precise solid-state molecular geometry determination (if applicable).

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.

For this compound, a successful crystallographic analysis would yield a wealth of structural information. It would confirm the connectivity of the atoms and provide precise geometric parameters for the entire molecule. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, most notably the hydrogen-bonding network formed by the hydroxyl groups. The specific arrangement and geometry of these hydrogen bonds are critical to understanding the solid-state properties of the substance.

As of now, a search of publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined. The applicability of this technique is contingent upon the ability to grow a single, high-quality crystal of the compound, which can be challenging for liquids or oils. If a suitable crystal were obtained, this technique would provide the most accurate and detailed picture of its molecular structure.

Chiroptical spectroscopic techniques for stereochemical assignment and enantiomeric excess determination.

The molecular structure of this compound possesses two chiral centers at the C2 and C2' positions. This gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,2'R)-1,1'-Oxybisbutan-2-ol and (2S,2'S)-1,1'-Oxybisbutan-2-ol, and an achiral meso form, (2R,2'S)-1,1'-Oxybisbutan-2-ol, which has a plane of symmetry.

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules, providing crucial information about their stereochemistry. mertenlab.de These methods are essential for distinguishing between the stereoisomers of this compound and for quantifying their relative amounts. documentsdelivered.com

Optical Rotation (Polarimetry): This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The enantiomers, (2R,2'R) and (2S,2'S), will rotate the light by equal amounts but in opposite directions (e.g., +X° and -X°). The meso form, being achiral, will not rotate the light and is optically inactive.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The (2R,2'R) and (2S,2'S) enantiomers will produce mirror-image CD spectra. The meso isomer, being achiral, will not exhibit a CD spectrum. CD is particularly powerful for assigning the absolute configuration of stereocenters, often by comparing experimental spectra to those predicted by theoretical calculations.

These techniques are also fundamental for determining the optical purity or enantiomeric excess (ee) of a sample. The magnitude of the measured optical rotation or CD signal is directly proportional to the excess of one enantiomer over the other in a mixture.

Table 3: Stereoisomers of this compound and Their Expected Chiroptical Properties

| Stereoisomer | Configuration | Chirality | Optical Activity | Circular Dichroism (CD) |

| Enantiomer 1 | (2R,2'R) | Chiral | Optically Active (e.g., dextrorotatory, +) | Exhibits a CD spectrum. |

| Enantiomer 2 | (2S,2'S) | Chiral | Optically Active (e.g., levorotatory, -) | Exhibits a mirror-image CD spectrum to the (2R,2'R) isomer. |

| Meso Form | (2R,2'S) | Achiral | Optically Inactive | No CD spectrum. |

Circular Dichroism (CD) spectroscopy.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, occurs in the vicinity of an electronic absorption band of a chromophore. amrita.edu For aliphatic alcohols and ethers like this compound, the primary chromophores are the hydroxyl (-OH) and ether (C-O-C) functional groups. The electronic transitions for these groups (n → σ*) occur at very short wavelengths, typically in the far-ultraviolet (UV) region (below 200 nm). harvard.edu

Due to the technical challenges of performing measurements in the far-UV region, where atmospheric and solvent absorption can be significant, obtaining electronic CD spectra for simple acyclic alcohols can be difficult. libretexts.org Consequently, the electronic CD spectrum of this compound is expected to show weak Cotton effects in this region. The sign and magnitude of these effects would be highly sensitive to the absolute configuration at the two chiral centers (C2 and C2') and the rotamer populations around the various C-C and C-O bonds.

A more powerful technique for the stereochemical analysis of molecules like this compound is Vibrational Circular Dichroism (VCD). VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. wikipedia.orgnih.gov VCD is particularly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information even for molecules lacking strong UV-Vis chromophores. nih.govjascoinc.com For this compound, VCD spectra in the C-H and O-H stretching and bending regions would be expected to provide a unique fingerprint for each stereoisomer.

Hypothetical Circular Dichroism Data for a Stereoisomer of this compound:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Band Assignment |

| ~185 | +250 | n → σ* (Hydroxyl) |

| ~175 | -150 | n → σ* (Ether) |

Note: The data in this table is illustrative and represents plausible values for a chiral acyclic diol ether. Actual experimental values would need to be determined empirically.

Computational Chemistry and Theoretical Modeling of 1,1 Oxybisbutan 2 Ol Systems

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties that govern a molecule's reactivity and interactions. These methods solve approximations of the Schrödinger equation to yield detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For 1,1'-Oxybisbutan-2-ol, DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is used to calculate the electron density and derive the partial atomic charges on each atom. This charge distribution is crucial for understanding the molecule's polarity, its interaction with other molecules, and the nature of its intramolecular forces, such as hydrogen bonding. A hypothetical table of calculated partial charges for a conformer of this compound is presented below to illustrate the type of data that would be generated.

| Atom Type | Predicted Partial Charge (a.u.) |

| Ether Oxygen (O) | -0.5 to -0.7 |

| Hydroxyl Oxygen (O) | -0.6 to -0.8 |

| Hydroxyl Hydrogen (H) | +0.4 to +0.5 |

| Carbon (C) adjacent to Ether O | +0.1 to +0.2 |

| Carbon (C) with Hydroxyl Group | +0.2 to +0.3 |

Note: This table is illustrative and not based on actual calculated data for this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory, while computationally more intensive than DFT, can provide highly accurate single-point energies for different molecular geometries. For this compound, these high-level calculations would be essential for benchmarking the energies of various conformers and for calculating precise energy barriers for conformational changes, providing a "gold standard" for less computationally expensive methods.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the butyl chains and the central ether linkage in this compound gives rise to a complex potential energy surface with numerous possible conformations (rotamers).

A systematic conformational search would be the first step in this analysis. This involves rotating the molecule around its single bonds to identify local energy minima on the potential energy surface, which correspond to stable conformers. The relative energies of these conformers determine their population at a given temperature. The energy barriers between these stable conformers, which represent the energy required for interconversion, can also be calculated. This information is crucial for understanding the molecule's flexibility and the accessibility of different shapes.

A hypothetical energy profile for the rotation around a C-O bond in this compound could be generated, showing the relative energies of staggered and eclipsed conformations.

The two hydroxyl groups in this compound can potentially form intramolecular hydrogen bonds with the ether oxygen or with each other. The formation of such bonds can significantly stabilize certain conformations. Computational methods can predict the geometries and energies of these hydrogen bonds.

Conversely, steric hindrance between the two butyl chains or between bulky substituents can destabilize certain conformations. The balance between attractive forces like hydrogen bonding and repulsive steric effects will ultimately determine the preferred conformations of the molecule. For example, a conformer with a strong intramolecular hydrogen bond might be favored despite some steric strain.

Molecular Dynamics Simulations to Understand Dynamic Behavior and Solvent Interactions